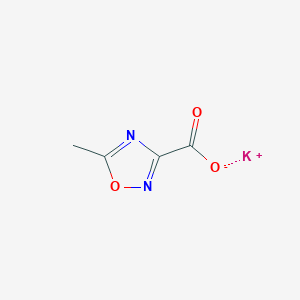

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

説明

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 20615-94-5) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a carboxylate group at position 3, stabilized by a potassium counterion. Its molecular formula is C₅H₃KN₂O₃, with an approximate molecular weight of 166.18 g/mol (calculated from structural data) . This compound is commercially available with a purity of ≥97% and is priced at approximately 539 CNY per gram, as listed by suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. . The potassium salt’s ionic nature enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications .

特性

IUPAC Name |

potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJPGPIMVDHGGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697542 | |

| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-94-5 | |

| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Ester-Based Hydrolysis Route

One of the most commonly reported methods involves synthesizing the ester derivative of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, followed by hydrolysis with potassium hydroxide to yield the potassium salt.

- Step 1: Synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid alkyl ester via cyclization of appropriate hydrazide intermediates.

- Step 2: Hydrolysis of the ester in an ethanol/water mixture using potassium hydroxide to obtain this compound.

This method is supported by the patent WO2006/060712A2, which describes the hydrolysis of 5-alkyl--oxadiazole-2-carboxylic acid alkyl esters with potassium hydroxide in ethanol/water to yield the corresponding potassium salts efficiently.

- High yield and purity.

- Mild reaction conditions.

- Industrial scalability.

Three-Step Synthesis via Hydrazide Intermediates

A detailed synthetic route for related 5-alkyl-oxadiazole carboxylates involves:

- Step 1: Ammonolysis of dialkyl oxalate with hydrazine hydrate to produce monoalkyl oxalate hydrazide.

- Step 2: Acylation of the hydrazide intermediate with fatty acid anhydride to form 2-acylhydrazide monoalkyl oxalate.

- Step 3: Dehydration and cyclization of the acylhydrazide to yield the 5-alkyl--oxadiazole-2-carboxylic acid alkyl ester.

Subsequently, the ester can be hydrolyzed to the potassium salt as described above.

- Avoids use of highly toxic or corrosive reagents.

- Employs inexpensive raw materials and solvents.

- Suitable for industrial scale production.

- Provides high yield and operational safety.

Direct Salt Formation from Acid

In some cases, direct neutralization of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide in aqueous or mixed solvent systems can produce the potassium salt without isolating the acid ester intermediate. This is a straightforward method but requires access to the acid in pure form.

Comparative Data Table of Preparation Routes

| Preparation Route | Key Steps | Reagents & Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Ester Hydrolysis Route | Ester synthesis → Hydrolysis with KOH | KOH in EtOH/H2O, mild heating | 85-95 | Mild, high yield, scalable | High |

| Hydrazide Intermediate Route | Dialkyl oxalate + hydrazine → Acylation → Cyclization → Hydrolysis | Hydrazine hydrate, fatty acid anhydride, dehydration reagents | 80-90 | Safe, inexpensive, high yield | Very High |

| Direct Acid Neutralization | Acid + KOH neutralization | Aqueous KOH | 75-85 | Simple, fewer steps | Moderate |

Research Findings and Notes

- The hydrazide intermediate method is notable for its avoidance of harsh reagents and operational safety, making it preferred for large-scale synthesis.

- Hydrolysis conditions (e.g., ethanol/water ratio, temperature, KOH concentration) significantly influence yield and purity; optimized conditions yield potassium salt with minimal by-products.

- The potassium salt formed exhibits good stability and is amenable to further pharmaceutical derivatizations.

- Patent literature emphasizes the novel synthetic routes that improve yield and safety, highlighting the importance of process innovation in commercial production.

化学反応の分析

Types of Reactions: Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

科学的研究の応用

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, a chemical compound with the molecular formula , has various applications in scientific research, particularly in drug discovery and chemical synthesis .

Synthesis and Use in Raltegravir Preparation

This compound is used in the preparation of Raltegravir, an antiretroviral drug . A patent describes an improved process for preparing Raltegravir with high purity and yield on a commercial scale, using oxalyl chloride added to a suspension of oxadiazole-5-methyl-2-carboxylic acid potassium salt in acetonitrile . The process involves the hydrolysis of a compound in the presence of aqueous KOH to produce Raltegravir .

Applications in Drug Discovery

1,2,4-oxadiazole derivatives have shown potential as anticancer agents . Studies include:

- Schiff bases fused with 1,2,4-oxadiazole heterocycles evaluated against cancer cell lines, with some compounds exhibiting higher biological potency than 5-fluorouracil against the Ca9-22 cell line .

- Substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines, which demonstrated antitumor activity against HCT-116, PC-3, and SNB-19 cancer cell lines .

- Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives tested against A549, MCF-7, A375, and HT-29 cancer cell lines, with some analogs showing comparable potency to combretastatin-A4 .

Safety Information

作用機序

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is compared with other similar compounds, such as Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate. While both compounds share structural similarities, they differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific reactivity and biological activity.

類似化合物との比較

Key Similar Compounds and Their Properties

The following table summarizes critical data for Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate and its analogues:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| This compound | 20615-94-5 | C₅H₃KN₂O₃ | ~166.18 | Reference | Ionic, high solubility in polar solvents |

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | 19703-94-7 | C₄H₅N₂O₃ | 127.09 | 0.98 | Free acid form; lower solubility |

| Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 371214-75-4 | C₅H₆N₂O₃ | 142.11 | 0.89 | Ester; lipophilic, prodrug potential |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 40699-38-5 | C₆H₈N₂O₃ | 156.14 | 0.86 | Larger ester group; improved bioavailability |

| 1,2,4-Oxadiazole-3,5-dicarboxylic acid | 856787-15-0 | C₄H₂N₂O₅ | 158.07 | 0.88 | Two carboxyl groups; higher reactivity |

| Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | 1351615-33-2 | C₇H₃KN₄O₃ | 230.23 | N/A | Pyrazine substitution; antiviral applications |

Structural and Functional Differences

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 19703-94-7)

- The free acid form lacks the potassium ion, reducing solubility in aqueous media. This limits its direct use in formulations requiring high solubility but makes it a precursor for salt formation .

Methyl/Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 371214-75-4, 40699-38-5)

- Ester derivatives exhibit increased lipophilicity compared to the potassium salt, enhancing cell membrane permeability. Ethyl ester (MW 156.14) is commonly used in prodrug strategies to improve oral absorption .

1,2,4-Oxadiazole-3,5-dicarboxylic acid (CAS 856787-15-0)

- The presence of two carboxyl groups introduces bifunctional reactivity, enabling chelation or coordination chemistry applications. However, its acidity (pKa ~2–3) restricts use in neutral pH environments .

生物活性

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a potassium salt derivative of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antiviral properties. The following sections delve into its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₄N₂O₃K

- Molecular Weight : 174.24 g/mol

- CAS Number : 20615-94-5

The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity which prevents essential biochemical reactions from occurring. This inhibition is critical in the context of microbial infections and cancer cell proliferation.

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, particularly those involved in immune responses. This modulation enhances antiviral activities by regulating the expression of genes that are crucial for immune function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results demonstrate its potential as a therapeutic agent against infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Notably:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of p53 expression and caspase activation |

| U-937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest and apoptosis induction |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

-

Study on Antiviral Activity :

- A study evaluated the compound's effect on viral replication in cultured cells. Results indicated a significant reduction in viral load when treated with the compound compared to controls.

-

Combination Therapy :

- Research has explored the use of this compound in combination with other chemotherapeutic agents. The combination resulted in synergistic effects that enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Waste Disposal : Incineration via licensed facilities for halogen-free organic salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。